N-(4-chlorophenyl)-3,4-diethoxybenzamide
Description
N-(4-Chlorophenyl)-3,4-diethoxybenzamide is a benzamide derivative characterized by a 3,4-diethoxy-substituted benzene ring linked to a 4-chlorophenyl group via an amide bond. Its molecular formula is C₁₇H₁₈ClNO₃, with a molecular weight of 335.78 g/mol. The compound’s structure includes electron-donating ethoxy groups at the 3- and 4-positions of the benzene ring and an electron-withdrawing chlorine atom on the para position of the phenylamine moiety. These substituents influence its physicochemical properties, such as lipophilicity (predicted logP ≈ 3.97) and hydrogen-bonding capacity (polar surface area ≈ 37.75 Ų) .
Properties
IUPAC Name |
N-(4-chlorophenyl)-3,4-diethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-3-21-15-10-5-12(11-16(15)22-4-2)17(20)19-14-8-6-13(18)7-9-14/h5-11H,3-4H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGUXYSRWQHZFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-3,4-diethoxybenzamide typically involves the condensation of 4-chloroaniline with 3,4-diethoxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
**Types of Reactions
Comparison with Similar Compounds
N-(4-Bromophenyl)-3,4-diethoxybenzamide
This analog replaces the chlorine atom with bromine, increasing molecular weight (364.24 g/mol ) and slightly altering lipophilicity (logP ≈ 3.97). Despite the larger halogen, studies on related compounds (e.g., maleimide derivatives) suggest minimal impact on biological activity, as seen in the similar IC₅₀ values of halogenated maleimides (5.18–7.24 μM for MGL inhibition) .
| Property | N-(4-Chlorophenyl)-3,4-diethoxybenzamide | N-(4-Bromophenyl)-3,4-diethoxybenzamide |
|---|---|---|
| Molecular Formula | C₁₇H₁₈ClNO₃ | C₁₇H₁₈BrNO₃ |
| Molecular Weight (g/mol) | 335.78 | 364.24 |
| logP | 3.97 | 3.97 |
| Halogen | Cl | Br |
N-(4-Fluorophenyl) and N-(4-Iodophenyl) Analogs
Fluorine (smaller, electronegative) and iodine (bulkier, polarizable) substitutions may alter metabolic stability and target binding. For example, fluorinated maleimides exhibit slightly higher potency (IC₅₀ = 5.18 μM) compared to chlorinated analogs (7.24 μM) .
Methoxy vs. Ethoxy Substituents
N-(4-Chlorophenyl)-3,4-dimethoxybenzamide
Replacing ethoxy with methoxy groups reduces steric bulk and lipophilicity. For instance, the dimethoxy analog N-(4-chlorophenyl)-3,4-dimethoxybenzamide has a lower molecular weight (321.79 g/mol ) and logP (~3.5). Methoxy groups are associated with enhanced antimicrobial activity in oxadiazole derivatives , suggesting that ethoxy substituents in the target compound may prioritize anti-inflammatory or anticonvulsant effects.
4-Chloro-N-(3,4-dimethoxyphenethyl)benzamide
Its molecular weight (349.83 g/mol) and polar surface area (~50 Ų) differ significantly from the target compound, likely influencing bioavailability .
Heterocyclic Modifications
4-Chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
Incorporating a 1,2,5-oxadiazole ring (furazan) introduces additional hydrogen-bond acceptors, altering solubility and target selectivity.
N-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3,4-diethoxybenzamide
The thiadiazole ring in this analog (Mol. Wt. = 417.91 g/mol ) may improve metabolic stability and confer antiparasitic or anticancer activity, as seen in other thiadiazole derivatives .
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